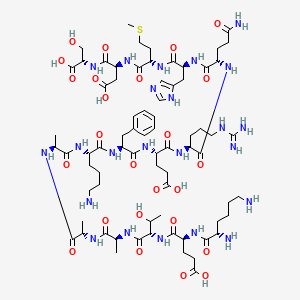
BIO-11006 (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BIO-11006 acetate salt, an analog of the MANS peptide, is a myristoylated alanine-rich C kinase substrate (MARCKS) inhibitor.
Scientific Research Applications
Enhanced Acetate Production from Carbon Dioxide
A study by Jourdin et al. (2015) demonstrated a significant enhancement in acetate formation from CO2. They achieved high product specificity and production rates comparable to industrial fermentation processes, which could make the technology more attractive for various applications (Jourdin et al., 2015).
Microbial Electrosynthesis and Biofuel Production
Bio-electrochemical cells using acetate substrates, as explored by Wang et al. (2013), can produce hydrogen and electricity simultaneously. This novel approach offers potential for sustainable energy production (Wang et al., 2013).
Biotechnology and Bioproducts from Acetate
Kim et al. (2021) reviewed the potential of acetate as a carbon feedstock in industrial biotechnology. They highlighted acetate's role in the production of value-added chemicals, emphasizing the need for comprehensive understanding of acetate metabolism (Kim et al., 2021).
Aerosolized BIO-11006 for Mucus Hypersecretion Treatment
Agrawal et al. (2011) studied BIO-11006, a novel peptide, and its effects on airway obstruction in a mouse model. Their findings suggest that BIO-11006 could be a promising treatment for mucus hypersecretion in conditions like COPD and asthma (Agrawal et al., 2011).
Acetate Utilization for Biochemical Conversion
The work by Huang et al. (2018) focuses on the conversion of acetate to succinate by engineered Escherichia coli strains. They demonstrate the potential of acetate in biochemical conversion processes, which could be significant for industrial applications (Huang et al., 2018).
Utilization in Bioelectrochemical Sensors
Sun et al. (2019) presented a bioelectrochemical sensor for monitoring acetate during the anaerobic digestion process. This highlights the role of acetate in bioprocess monitoring, contributing to environmental and industrial applications (Sun et al., 2019).
properties
Molecular Formula |
C₄₈H₇₉N₁₃O₁₇ |
|---|---|
Molecular Weight |
1110.22 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid;acetic acid |
InChI |
InChI=1S/C46H75N13O15.C2H4O2/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48;1-2(3)4/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74);1H3,(H,3,4)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-;/m0./s1 |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





